molecular formula C15H14ClNO3 B5649752 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE

Cat. No.: B5649752
M. Wt: 291.73 g/mol
InChI Key: SFZWMWRNAXUVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline is an organic compound that features a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole moiety is known for its presence in many biologically active compounds, which exhibit a wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of a benzodioxole moiety with a chloro and methoxy-substituted aniline makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-18-13-5-3-11(7-12(13)16)17-8-10-2-4-14-15(6-10)20-9-19-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWMWRNAXUVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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